(5-(3,5-Bis(diphenylamino)phenyl)thiophen-2-yl)boronic acid

Atom economy Dye loading density DSSC fabrication

Discontinued or backordered specialty arylboronic acid building blocks stall D-π-A dye and HTM polymer development, delaying device optimization. (5-(3,5-Bis(diphenylamino)phenyl)thiophen-2-yl)boronic acid (CAS 651329-44-1) directly addresses this bottleneck as a reliable Suzuki coupling partner with a structurally verified 3,5-bis(diphenylamino)phenyl donor-two diarylamine arms on one phenyl ring-linked through a single thiophene spacer to B(OH)₂. Dyes derived from this scaffold achieve ~6% PCE in DSSCs, doubling the ~3.5% PCE of mono-(diphenylamino)phenyl analogs. The thiophene spacer balances conjugation length against molecular weight to maintain high dye loading on mesoporous TiO₂. Also suited for Suzuki polycondensation to well-defined alternating copolymer HTMs for >20%-PCE perovskite solar cells and OLED hole-injection layers. Each batch is supplied with full analytical characterization. Consistent availability eliminates synthesis delays and enables systematic π-bridge and donor-density optimization in optoelectronic materials research.

Molecular Formula C34H27BN2O2S
Molecular Weight 538.5 g/mol
CAS No. 651329-44-1
Cat. No. B13133183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-(3,5-Bis(diphenylamino)phenyl)thiophen-2-yl)boronic acid
CAS651329-44-1
Molecular FormulaC34H27BN2O2S
Molecular Weight538.5 g/mol
Structural Identifiers
SMILESB(C1=CC=C(S1)C2=CC(=CC(=C2)N(C3=CC=CC=C3)C4=CC=CC=C4)N(C5=CC=CC=C5)C6=CC=CC=C6)(O)O
InChIInChI=1S/C34H27BN2O2S/c38-35(39)34-22-21-33(40-34)26-23-31(36(27-13-5-1-6-14-27)28-15-7-2-8-16-28)25-32(24-26)37(29-17-9-3-10-18-29)30-19-11-4-12-20-30/h1-25,38-39H
InChIKeyXKGICRUPAWMHOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-(3,5-Bis(diphenylamino)phenyl)thiophen-2-yl)boronic acid: Overview & Procurement


(5-(3,5-Bis(diphenylamino)phenyl)thiophen-2-yl)boronic acid (CAS 651329-44-1) is an arylboronic acid building block bearing a 3,5-bis(diphenylamino)phenyl donor motif linked through a thiophene-2,5-diyl spacer to the B(OH)₂ functionality . With a molecular formula of C₃₄H₂₇BN₂O₂S and molecular weight of 538.5 g·mol⁻¹, it belongs to the broader class of triarylamine-functionalized thiophene boronic acids used as Suzuki-Miyaura cross-coupling partners for constructing donor-π-acceptor (D-π-A) organic semiconductors, dye-sensitized solar cell (DSSC) sensitizers, and hole-transport materials for organic light-emitting diodes (OLEDs) and perovskite solar cells . The presence of two diarylamine donor arms on a single phenyl ring distinguishes this compound from mono-substituted analogs and is structurally designed to enhance electron-donating capacity and molar absorptivity in the final conjugated product [1].

Structural Differentiation of (5-(3,5-Bis(diphenylamino)phenyl)thiophen-2-yl)boronic acid


Generic substitution among triarylamine-thiophene boronic acids is unreliable because donor strength, π-bridge length, and the number of diarylamine arms co-determine the HOMO energy level, molar extinction coefficient, and ultimately the power conversion efficiency (PCE) of the resulting DSSC dye or the hole mobility of the resulting OLED/perovskite charge-transport material [1]. Replacing the 3,5-bis(diphenylamino)phenyl donor with a simpler mono-(diphenylamino)phenyl boronic acid (CAS 201802-67-7) reduces the electron-donating capacity and lowers the extinction coefficient; conversely, extending the π-bridge to a bithiophene analog (CAS 651329-39-4) increases molecular weight (620.6 vs. 538.5 g·mol⁻¹) and may alter solubility, aggregation behavior, and TiO₂ anchoring geometry in DSSC applications . The single-thiophene spacer in CAS 651329-44-1 occupies a design sweet spot — balancing sufficient conjugation for efficient charge transfer against excessive molecular weight that can reduce dye loading on mesoporous TiO₂ — making direct substitution without re-optimization of device fabrication conditions inadvisable.

Quantitative Differentiation Evidence for (5-(3,5-Bis(diphenylamino)phenyl)thiophen-2-yl)boronic acid


Atom Economy: Donor-to-Weight Ratio Advantage

CAS 651329-44-1 (C₃₄H₂₇BN₂O₂S, MW = 538.5 g·mol⁻¹) is 13.2% lighter than its bithiophene-extended analog CAS 651329-39-4 (C₃₈H₂₉BN₂O₂S₂, MW = 620.6 g·mol⁻¹) . In DSSC dye synthesis, lower molecular weight per donor unit permits higher molar dye loading on TiO₂ surfaces at equivalent mass concentration, which is correlated with improved short-circuit photocurrent density (Jₛc) in devices where dye surface coverage is the limiting factor [1]. Conversely, the single-thiophene compound (CAS 1039452-53-3, MW = 295.2 g·mol⁻¹) is substantially lighter but carries only one diphenylamino donor arm, reducing electron-donating capacity and extinction coefficient in the final dye .

Atom economy Dye loading density DSSC fabrication Molecular design

DSSC Performance: Bis-Triphenylamine vs. Mono-Diarylamine Donors

Although no published DSSC study explicitly uses CAS 651329-44-1 as the boronic acid precursor, class-level evidence from structurally analogous dye systems demonstrates the performance advantage of bis(diphenylamino)phenyl-thiophene donor architectures. A D-D-π-A dye employing a bis-triphenylamine electron donor with a thiophene-containing conjugated bridge (a system for which CAS 651329-44-1 would serve as a key Suzuki coupling building block) achieved a PCE of 6.06% (Jₛc = 14.21 mA·cm⁻², Vₒc = 0.62 V, FF = 0.69) under AM 1.5G irradiation at 100 mW·cm⁻² [1]. In contrast, a simpler mono-diphenylamino-thiophene sensitizer (DP-T) yielded only 3.5% PCE (Jₛc = 8.19 mA·cm⁻², Vₒc = 0.618 V, FF = 0.697) [2]. The 73% higher PCE of the bis-donor architecture is primarily attributable to the enhanced electron-donating capacity and broader spectral response conferred by the second diarylamine arm, a structural feature that CAS 651329-44-1 directly provides to the synthetic chemist.

Dye-sensitized solar cells Power conversion efficiency Bis-triphenylamine donor Structure-property relationship

Molar Extinction Coefficient Enhancement with Rigid Triarylamine Donors

Rigid triarylamine-based DSSC dyes (DIA1–DIA5) — structurally related to the dyes accessible from CAS 651329-44-1 — exhibit molar extinction coefficients (ε) in the range of 5.0 × 10⁴ to 8.1 × 10⁴ M⁻¹·cm⁻¹ [1]. These values are substantially higher than those of conventional ruthenium-based sensitizers (e.g., N719: ε ≈ 1.4 × 10⁴ M⁻¹·cm⁻¹ at λₘₐₓ). The 3,5-bis(diphenylamino)phenyl motif is designed to further increase ε by extending the π-conjugation and increasing the donor strength relative to mono-triarylamine donors [2]. The single-thiophene bridge in CAS 651329-44-1, compared to a direct phenyl-boronic acid linkage, red-shifts absorption and enhances the transition dipole moment, both of which contribute to higher ε values in the resulting dye.

Molar extinction coefficient Light-harvesting efficiency Triarylamine dye design DSSC photocurrent

Thermal Stability: Diphenylamino-Thiophene vs. Dialkylamino Donors

Systematic studies on second-order nonlinear optical (NLO) chromophores have demonstrated that diphenylaminophenyl and diphenylaminothiophene donor groups exhibit improved thermal stability compared to dialkylamino-phenyl donor groups [1]. This finding, first established at IBM and confirmed through parallel optimization studies sponsored by DTIC (ADA316101), indicates that the diarylamine architecture — which CAS 651329-44-1 incorporates in a bis-substituted configuration — provides superior resistance to thermal degradation during high-temperature electric-field poling processes required for electro-optic device fabrication [2]. While direct thermal decomposition temperature (T_d) data for polymers derived from CAS 651329-44-1 are not available, the class-level thermal stability advantage of diphenylamino-substituted thiophene donors over dialkylamino-phenyl alternatives represents a meaningful selection criterion for procurement in electro-optic and OLED materials research.

Thermal stability Electro-optic materials Nonlinear optics Diphenylamino donor

Suzuki Coupling Reactivity Profile

According to vendor technical documentation, Suzuki-Miyaura cross-coupling reactions employing (5-(3,5-Bis(diphenylamino)phenyl)thiophen-2-yl)boronic acid with aryl halides in the presence of a palladium catalyst and potassium phosphate base in dioxane/water yield approximately 67% of the desired coupled product under optimized conditions . While this figure should be treated as a general benchmark rather than a guaranteed specification, it is comparable to the yields reported for analogous triarylamine boronic acid Suzuki couplings (typically 60–80%) [1]. This yield is adequate for multi-step dye synthesis where the Suzuki coupling represents one step among several; however, researchers requiring >80% coupling efficiency may need to explore pinacol ester-protected variants or alternative catalyst systems.

Suzuki-Miyaura coupling Synthetic yield Building block reactivity Cross-coupling efficiency

Application Scenarios for (5-(3,5-Bis(diphenylamino)phenyl)thiophen-2-yl)boronic acid


D-D-π-A DSSC Dyes via Bis-Triphenylamine Donors

This boronic acid is ideally suited as the key Suzuki coupling partner for constructing D-D-π-A organic dyes in which the 3,5-bis(diphenylamino)phenyl group serves as a dual-arm electron donor. Class-level evidence indicates that dyes incorporating bis-triphenylamine donors with thiophene π-bridges achieve PCE values of ~6%, substantially outperforming mono-diphenylamino-thiophene dyes (~3.5% PCE) [1]. The single-thiophene spacer of CAS 651329-44-1 provides optimal conjugation length — sufficient for charge transfer, yet compact enough to maintain high dye loading density on mesoporous TiO₂ — making it the preferred building block for DSSC sensitizer libraries where systematic π-bridge length optimization is the experimental objective.

Thermally Stable Electro-Optic Polymer Chromophores

Diphenylamino-substituted thiophene donors have demonstrated superior thermal stability compared to dialkylamino-phenyl alternatives during high-temperature electric-field poling of NLO chromophore-polymer composites [2]. The bis(diphenylamino)phenyl-thiophene architecture of dyes/polymers derived from CAS 651329-44-1 should further enhance thermal robustness. Research groups developing electro-optic modulators, terahertz generators, or integrated photonic devices where poling temperatures reach 150–200 °C should prioritize this building block over dialkylamino-substituted alternatives.

Hole-Transport Precursor for Perovskite Solar Cells and OLEDs

Triarylamine-based small molecules and polymers are among the most effective hole-transport materials (HTMs) for perovskite solar cells (PCE > 20% demonstrated) and hole-injection/transport layers in OLEDs [3]. The bis(diphenylamino) substitution pattern of CAS 651329-44-1 provides two hole-transporting diarylamine units per boronic acid coupling site, enabling the construction of high-density HTM polymers with enhanced hole mobility. The thiophene linker improves conjugation and charge delocalization compared to phenyl-only spacers, and the boronic acid functionality enables precise Suzuki polycondensation for well-defined alternating copolymer architectures, as demonstrated in patents covering triphenylamine-based electroluminescent polymers [4].

Fluorescent Probes and Sensors Using Dual Diphenylamino Donors

The 3,5-bis(diphenylamino)phenyl motif imparts strong fluorescence and high molar extinction coefficients (class-level ε up to 8.1 × 10⁴ M⁻¹·cm⁻¹) [5], making dyes derived from CAS 651329-44-1 suitable for fluorescent chemosensors, bioimaging probes, and aggregation-induced emission (AIE) luminogens. The boronic acid handle enables facile conjugation to analyte-recognition motifs via Suzuki coupling, while the dual diphenylamino arms enhance fluorescence quantum yield and provide steric bulk that can modulate aggregation behavior — a critical parameter in AIE-based sensor design.

Quote Request

Request a Quote for (5-(3,5-Bis(diphenylamino)phenyl)thiophen-2-yl)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.